1-(4-Benzylpiperazin-1-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13(15)11-16-7-9-17(10-8-16)12-14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERRMNLUNPHMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564210 | |
| Record name | 1-(4-Benzylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133025-64-6 | |
| Record name | 1-(4-Benzylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Approaches to Piperazine (B1678402) Derivatives
The construction of the piperazine scaffold, a prevalent structural motif in numerous biologically active compounds, can be achieved through several reliable synthetic routes. These methods offer versatility in introducing a wide range of substituents onto the piperazine core.
Nucleophilic Substitution Reactions in Piperazine Ring Formation
Nucleophilic substitution is a cornerstone of piperazine synthesis. This approach typically involves the reaction of a primary amine with a reagent containing two leaving groups, such as a dihaloalkane, to form the heterocyclic ring. A common strategy involves the reaction of an N-substituted ethylenediamine (B42938) with a suitable dielectrophile. For instance, the synthesis of N-arylpiperazines can be accomplished through methods like the Pd-catalyzed Buchwald-Hartwig coupling or the Cu-catalyzed Ullmann-Goldberg reaction, where an aromatic halide reacts with piperazine. mdpi.com Aromatic nucleophilic substitution (SNAr) is also effective for electron-deficient heteroaromatic systems. mdpi.com
Alternatively, the piperazine ring can be constructed from an aniline (B41778) precursor and a bis(2-haloethyl)amine or diethanolamine. mdpi.com The reactivity of the nucleophilic amine and the electrophilic partner are key factors influencing the reaction's success. For example, in the synthesis of certain piperazine derivatives, the nucleophilic attack of N-methylpiperazine on a 3-chloropropyl derivative has been employed. mdpi.com
Reductive Amination Strategies for Amine Side Chain Introduction
Reductive amination is a powerful and widely used method for introducing amine-containing side chains onto the piperazine ring. mdpi.com This two-part process begins with the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate. wikipedia.orglibretexts.org This intermediate is then reduced to the corresponding amine. wikipedia.orglibretexts.org
This method is favored in green chemistry due to its mild reaction conditions and high selectivity for nitrogen-containing products. wikipedia.org It often allows for one-pot reactions, eliminating the need for intermediate purification steps and thereby reducing waste. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium borohydride (B1222165) (NaBH4), and catalytic hydrogenation with platinum, palladium, or nickel catalysts. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com
For the synthesis of 1-(4-benzylpiperazin-1-yl)propan-2-amine, a potential reductive amination route would involve the reaction of 1-(4-benzylpiperazin-1-yl)propan-2-one with a suitable amine source in the presence of a reducing agent.
Catalytic Hydrogenation for Amine Derivatization
Catalytic hydrogenation is a versatile and environmentally friendly technique for the synthesis and modification of amines. rsc.org This process involves the use of molecular hydrogen (H2) in the presence of a metal catalyst, such as platinum, palladium, or nickel, to reduce various functional groups. youtube.com
In the context of piperazine derivatives, catalytic hydrogenation can be employed for several purposes:
Reduction of Nitriles: The reduction of a nitrile group can yield a primary amine, providing a route to introduce an aminoalkyl side chain. google.com
Reduction of Amides: Amides can be hydrogenated to form amines, offering another pathway for functional group transformation. rsc.org
Reductive Amination: As mentioned previously, catalytic hydrogenation is a key method for the reduction of the imine intermediate formed during reductive amination. youtube.com
The conditions for catalytic hydrogenation, including temperature, pressure, and the choice of catalyst, can be tailored to achieve the desired product selectivity. google.com
Cyclization Protocols for Piperazine Ring Construction
Various cyclization strategies have been developed for the de novo synthesis of the piperazine ring. These methods often provide access to highly substituted and structurally diverse piperazine derivatives.
One approach involves the reaction of 1,2-diamines with suitable reagents to form the six-membered ring. For example, a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters starts from 1,2-diamines. nih.gov Another strategy utilizes a palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles to produce highly substituted piperazines. acs.org
More recent developments include a method for building the piperazine ring from a primary amino group through the catalytic reductive cyclization of dioximes. mdpi.comnih.govresearchgate.net This involves a sequential double Michael addition of nitrosoalkenes to amines, followed by the cyclization. mdpi.com Additionally, intramolecular Fukuyama−Mitsunobu cyclization of protected β-aminosulfonamides, obtained from the ring-opening of activated aziridines, provides a route to optically pure N-protected piperazines. acs.org
Stereoselective Synthesis of this compound and Related Chiral Amines
The synthesis of enantiomerically pure chiral amines is of significant importance, particularly in the pharmaceutical industry, as the stereochemistry of a molecule can profoundly impact its biological activity.
Biocatalytic Approaches Utilizing Transaminases
Biocatalysis, particularly the use of enzymes, has emerged as a powerful and "green" technology for the synthesis of chiral compounds. mdpi.com Transaminases (TAs), specifically ω-transaminases (ω-TAs), are a class of enzymes that have gained considerable attention for the asymmetric synthesis of chiral amines. mdpi.comnih.govnih.gov
These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantioselectivity. nih.gov The use of ω-TAs offers several advantages, including mild reaction conditions and the avoidance of costly and often toxic heavy metal catalysts. rsc.org
The primary approaches for using ω-TAs in chiral amine synthesis are:
Asymmetric synthesis from pro-chiral ketones: This is the most common approach, where the enzyme stereoselectively adds an amine group to a ketone. mdpi.com
Kinetic resolution of racemic amines: The enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. mdpi.com
Deracemization of racemic amines: This process uses two stereocomplementary ω-TAs to convert a racemic mixture into a single enantiomer. mdpi.com
Despite their potential, challenges such as unfavorable reaction equilibria and substrate inhibition can limit the industrial application of ω-TAs. nih.govnih.gov Researchers are actively developing strategies to overcome these limitations, including protein engineering to improve enzyme stability and substrate scope, and reaction engineering approaches to shift the equilibrium towards product formation. mdpi.comnih.gov
Table 1: Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Key Reagents/Catalysts | Advantages | Reference(s) |
|---|---|---|---|---|
| Nucleophilic Substitution | Formation of the piperazine ring or attachment of substituents via displacement of a leaving group. | Dihaloalkanes, bis(2-haloethyl)amines, Pd or Cu catalysts. | Versatile for a wide range of substituents. | mdpi.com |
| Reductive Amination | Conversion of a carbonyl group to an amine via an imine intermediate. | NaBH3CN, NaBH4, H2/Pd, Pt, or Ni. | High selectivity, mild conditions, often one-pot. | mdpi.comwikipedia.orglibretexts.org |
| Catalytic Hydrogenation | Reduction of functional groups like nitriles and amides to amines. | H2 gas with Pt, Pd, or Ni catalysts. | Environmentally friendly, high atom efficiency. | rsc.orggoogle.com |
| Cyclization Protocols | De novo synthesis of the piperazine ring from acyclic precursors. | 1,2-diamines, propargyl carbonates, dioximes. | Access to highly substituted and diverse piperazines. | nih.govacs.orgmdpi.com |
| Biocatalysis (Transaminases) | Stereoselective synthesis of chiral amines using enzymes. | ω-Transaminases, amine donors. | High enantioselectivity, mild and green conditions. | mdpi.comnih.govnih.gov |
Enantiopure Production and Chiral Purity Evaluation
The synthesis of enantiomerically pure this compound is crucial for its potential applications, as different enantiomers of a chiral compound often exhibit distinct biological activities. Several established strategies are likely to be employed for its enantiopure production.
One common approach is the reductive amination of a prochiral ketone , 1-(4-benzylpiperazin-1-yl)propan-2-one. This can be achieved using chiral catalysts or auxiliaries. Asymmetric hydrogenation using transition metal complexes with chiral ligands is a powerful method for obtaining one enantiomer in excess.
Alternatively, biocatalysis using transaminases (TAs) offers a green and highly selective method for the synthesis of chiral amines. An (R)- or (S)-selective transaminase could be used to convert the corresponding ketone to the desired enantiomer of the amine with high enantiomeric excess (ee).
Another viable method is the chiral resolution of the racemic amine . This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers.
The evaluation of chiral purity is a critical step to determine the success of an enantioselective synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. A suitable chiral column, often based on polysaccharide derivatives, would be used to separate the two enantiomers, allowing for the determination of the enantiomeric excess.
Illustrative Chiral HPLC Separation Parameters:
| Parameter | Value |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 20 - 40 °C |
Optimization of Reaction Parameters and Yields in Synthetic Pathways
The optimization of reaction parameters is essential to maximize the yield and purity of this compound. A key synthetic route would likely involve the reductive amination of 1-(4-benzylpiperazin-1-yl)propan-2-one with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.
Key parameters for optimization include:
Reducing Agent: A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the reaction rate and selectivity.
Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. Common solvents for reductive amination include methanol, ethanol, and dichloromethane.
Temperature: The reaction temperature can impact the rate of both the imine formation and the reduction step. Optimization is necessary to find a balance that favors the desired product formation without promoting side reactions.
pH: The pH of the reaction mixture is crucial for imine formation, which is typically favored under mildly acidic conditions.
Catalyst: In the case of catalytic hydrogenation, the choice of catalyst and catalyst loading are critical parameters to optimize.
Illustrative Optimization of Reductive Amination:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | NaBH₄ | NaBH₃CN | H₂/Pd-C |
| Solvent | Methanol | Ethanol | Ethyl Acetate |
| Temperature | 0 °C to rt | rt | 40 °C |
| pH | ~6 | ~6 | N/A |
| Yield (%) | Varies | Varies | Varies |
Analysis of Chemical Reactions
The nitrogen atoms in this compound are susceptible to oxidation. The tertiary amine in the piperazine ring can be oxidized to form an N-oxide derivative using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The primary amine group could potentially be oxidized under more vigorous conditions, though this would likely lead to a mixture of products.
A key reduction reaction for modifying derivatives of this compound is the N-debenzylation . The benzyl (B1604629) group on the piperazine nitrogen is a common protecting group in organic synthesis. It can be removed via catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere. The removal of the benzyl group would yield 1-(piperazin-1-yl)propan-2-amine, a valuable intermediate for further functionalization.
The primary amine group of this compound is a key site for substitution reactions to create a variety of derivatives.
N-Acylation: The primary amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides.
These substitution reactions allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships for potential pharmaceutical applications.
Pharmacological Characterization and Biological Activity Mechanisms Preclinical Studies
Investigation of Molecular Mechanism of Action
The molecular mechanisms underlying the biological activity of benzylpiperazine derivatives are multifaceted, involving direct interactions with specific molecular targets and subsequent modulation of intracellular signaling cascades.
Research into the molecular targets of benzylpiperazine compounds has identified the sigma-1 (σ1) receptor as a significant site of interaction. acs.orgnih.govnih.gov The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular functions, including ion channel activity and intercellular signaling. nih.gov The binding of benzylpiperazine derivatives to this receptor suggests a potential role in modulating downstream signaling pathways controlled by sigma-1 receptor activation or inhibition.
Furthermore, studies on related N-benzylpiperidine analogs have demonstrated a notable affinity for the dopamine (B1211576) transporter (DAT). nih.govebi.ac.uk The DAT is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. The interaction of compounds with a benzyl (B1604629) moiety attached to a piperazine (B1678402) or piperidine (B6355638) ring with DAT suggests that they may act as dopamine reuptake inhibitors. nih.govebi.ac.uknih.gov
The interaction of benzylpiperazine derivatives with their molecular targets initiates a cascade of cellular and biochemical events. As sigma-1 receptor ligands, these compounds can influence calcium signaling between the endoplasmic reticulum and mitochondria, a process vital for cellular energy production and survival. nih.gov By binding to the sigma-1 receptor, these ligands can either act as agonists or antagonists, leading to distinct downstream effects. For instance, sigma-1 receptor antagonists have been shown to modulate nociceptive signaling, indicating a potential for analgesic effects. acs.orgnih.gov
The binding of related compounds to the dopamine transporter can lead to an increase in extracellular dopamine levels by blocking its reuptake. ebi.ac.uknih.gov This modulation of the dopaminergic system is a well-established mechanism for the stimulant effects of many psychoactive substances. The specific impact of 1-(4-Benzylpiperazin-1-yl)propan-2-amine on these pathways is inferred from the broader class of benzylpiperazine compounds, though direct experimental evidence on this particular amine is not extensively documented.
Receptor Binding and Modulation Studies
Receptor binding assays are fundamental in characterizing the pharmacological profile of a compound. For benzylpiperazine derivatives, these studies have revealed a complex interaction with multiple receptor systems, including the dopamine transporter, serotonin (B10506) receptors, and sigma receptors.
The interaction of benzylpiperazine analogs with the serotonin receptor system is complex and varied. Studies on different phenylpiperazine and benzylpiperazine derivatives indicate that they can bind to various serotonin receptor subtypes. For example, some arylpiperazine derivatives have been shown to possess a high affinity for the 5-HT1A serotonin receptor and the serotonin transporter. The nature of the substituent on the aryl ring and the length of the alkyl chain connecting the piperazine ring to another moiety have been found to be critical for this activity.
It is important to note that while these studies on analogs provide a basis for understanding the potential serotonergic activity of this compound, the specific interactions of this compound with the serotonin receptor system have not been explicitly detailed in published research.
A growing body of evidence highlights the significant interaction of benzylpiperazine derivatives with the sigma-1 receptor. acs.orgnih.govnih.gov A study on a series of new benzylpiperazinyl derivatives demonstrated their high affinity for the σ1R, with Ki values ranging from 1.6 to 145 nM. acs.orgnih.gov These compounds generally showed selectivity for the sigma-1 receptor over the sigma-2 receptor. acs.orgnih.gov The structural features necessary for this binding include two distal hydrophobic regions and a central positively ionizable nitrogen atom. acs.org The substitution pattern on the benzyl ring and the nature of the linker between the piperazine core and other chemical moieties have been shown to significantly influence the binding affinity and selectivity. acs.org For example, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1R. nih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|---|
| Compound 8 | 3.7 | 1600 | 432 |
| Compound 15 | 1.6 | 1418 | 886 |
| Compound 24 | 4.2 | 1786 | 423 |
| Haloperidol (Reference) | 3.2 | 105 | 33 |
Enzyme Inhibition Profiles
The enzyme inhibition profile of a compound is critical to understanding its potential therapeutic applications and mechanism of action. For derivatives of piperazine, research has explored their interaction with a variety of enzymes, revealing complex structure-activity relationships.
CHK1 Kinase Inhibition Research
Checkpoint Kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway. Its inhibition is a therapeutic strategy, particularly for cancers with p53 defects. nih.gov In the event of DNA damage, inhibiting CHK1 can override cell cycle checkpoints, leading to cell death in p53-deficient tumors while sparing normal cells. nih.gov This approach aims to sensitize cancer cells to DNA-damaging agents. nih.gov
While specific studies on the CHK1 inhibitory activity of this compound are not prominently featured in available literature, the broader class of CHK1 inhibitors is under active investigation. For instance, inhibitors like LY2603618 have demonstrated the ability to cause growth inhibition in pancreatic cancer cell lines, with IC50 values ranging from 0.89 to 2.75 µM. nih.gov The development of CHK1 inhibitors may be beneficial for a wide array of tumors, including those with deficiencies in DNA repair mechanisms. nih.gov
Investigation of Antimicrobial Enzyme Targets
Piperazine derivatives have been investigated for their antimicrobial properties, with research pointing to several potential enzyme targets. The bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in fatty acid biosynthesis, is a key target for antibacterial drug discovery due to its structural difference from mammalian fatty acid synthases. mdpi.com
Studies on disubstituted piperazines have revealed activity against various bacteria and fungi. Molecular docking analyses have suggested that the antibacterial and antifungal effects of certain piperazine derivatives may arise from the inhibition of enzymes such as E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase. nih.gov For example, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed that one compound was particularly potent against Listeria monocytogenes. nih.gov Another study on 4'-(piperazin-1-yl)benzanilides demonstrated activity against both Gram-positive and Gram-negative bacteria, including promising activity against Micrococcus luteus. mdpi.com
Acetylcholinesterase Inhibition by Related Arylpiperazine Derivatives
Arylpiperazine derivatives have been a focus of research for inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govresearchgate.net
A study focusing on a series of benzoxazine-arylpiperazine derivatives identified compounds with significant human acetylcholinesterase (hAChE) inhibitory activity. The most active compounds demonstrated a non-competitive mode of inhibition. nih.gov
| Compound | Inhibitory Constant (Ki) in µM | Inhibition Type |
|---|---|---|
| 7a | 20.3 ± 0.9 | Non-competitive |
| 7d | 20.2 ± 0.9 | Non-competitive |
Fatty Acid Amide Hydrolase (FAAH) Inhibition in Analogous Compounds
Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for breaking down endogenous fatty acid amides, such as the endocannabinoid anandamide. nih.govwikipedia.org Inhibiting FAAH elevates the levels of these bioactive lipids, which can produce analgesic, anti-inflammatory, and neuroprotective effects. nih.govnih.gov
Piperazine-based compounds, particularly piperazine aryl ureas, have been identified as potent, covalent inhibitors of FAAH. nih.gov The mechanism involves the FAAH enzyme attacking the amide bond of the inhibitor, which leads to the formation of a stable, covalent enzyme-inhibitor complex with a key serine residue (Ser241) in the enzyme's active site. nih.gov This covalent inhibition makes them highly effective. Computational studies suggest that the FAAH binding site induces a distortion in the inhibitor's amide bond, which facilitates this covalent modification. nih.gov A series of piperazine carbamate (B1207046) inhibitors showed potent activity in the nanomolar range against both human and rat FAAH, while also being highly selective against other serine hydrolases. nih.gov
Carbonic Anhydrase (CA) Activation by Piperazine Derivatives
Contrary to inhibition, certain piperazine derivatives have been found to be activators of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.govtandfonline.com CA activators are of interest for potential applications in enhancing cognitive function. tandfonline.com The mechanism of activation involves the activator molecule participating in the proton shuttle, which is the rate-limiting step of the catalytic cycle. nih.gov
A study of various N-substituted piperazines showed that they primarily activate the cytosolic isoforms hCA I, II, and VII, while having no effect on the membrane-bound hCA IV. nih.govtandfonline.com The structure-activity relationship was found to be complex, but compounds structurally similar to this compound were among the most effective activators. nih.govtandfonline.com
| Compound | hCA I (KA in µM) | hCA II (KA in µM) | hCA VII (KA in µM) |
|---|---|---|---|
| 2-Benzyl-piperazine | 48.9 | 50.1 | 17.1 |
| 1-(3-Benzylpiperazin-1-yl)propan-1-one | 32.6 | >150 (inactive) | >150 (inactive) |
In Vitro Biological Activity Assessments
The 4-benzylpiperazine moiety is a scaffold found in various biologically active molecules. While direct in vitro data for this compound is limited, research on closely related structures provides significant insight into its potential biological activities.
A novel series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines was synthesized and evaluated for antiproliferative activity against several cancer cell lines. One compound, designated 7a, which shares the N-benzylpiperazine core, demonstrated potent activity. nih.gov Further investigation revealed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis. Its mechanism was linked to anti-tubulin activity. nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 0.029 |
| HCT-116 | Colon Carcinoma | 0.147 |
| HepG2 | Hepatocellular Carcinoma | 0.035 |
| MCF-7 | Breast Adenocarcinoma | 0.061 |
Other research on N-benzylamine derivatives has shown potential antileishmanial activity against species like Leishmania mexicana, with some compounds exhibiting micromolar activity and lower cytotoxicity than reference drugs. nih.gov
Antimicrobial Efficacy Studies
There is no available data from preclinical studies to characterize the antimicrobial efficacy of this compound. Research investigating its potential activity against various strains of bacteria, fungi, or other microorganisms has not been reported in the public domain. Therefore, its spectrum of activity, minimum inhibitory concentrations (MICs), and mechanism of antimicrobial action remain unknown.
Antitumor and Cytotoxic Effects on Cancer Cell Lines
Currently, there are no published preclinical findings on the antitumor and cytotoxic effects of this compound. Studies to determine its potential to inhibit the proliferation of cancer cells or to induce cell death (apoptosis or necrosis) in various cancer cell lines have not been documented. As a result, key metrics such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against different cancer types are not available.
Neuroprotective Activity in Cellular Models
There is a lack of publicly accessible preclinical data regarding the neuroprotective activity of this compound. Cellular models are commonly used to assess a compound's ability to protect neurons from various insults, such as excitotoxicity, oxidative stress, or inflammation. However, no such studies have been published for this specific compound, leaving its potential therapeutic value in neurodegenerative conditions unexplored.
Induction of Neurite Outgrowth in Cellular Systems
No preclinical research has been published to date on the capacity of this compound to induce neurite outgrowth in cellular systems. Such studies are crucial for evaluating the potential of a compound to promote neuronal repair and regeneration. The absence of this data means that its ability to stimulate the growth of axons and dendrites from neurons has not been established.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Impact of Structural Features on Pharmacological Properties
The benzyl (B1604629) group is a lipophilic moiety that can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The position and nature of substituents on the phenyl ring of the benzyl group can significantly modulate binding affinity and selectivity. For instance, in a series of benzylpiperazine derivatives targeting the σ1 receptor, the presence and position of a methoxy group on the benzyl ring were found to be critical for high affinity. Specifically, a 4-methoxybenzylpiperazinyl moiety was identified as a key feature for potent σ1 receptor ligands nih.gov.
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, valued for its ability to be di-substituted at the 1- and 4-positions, allowing for the introduction of diverse functionalities. Its conformational flexibility and basic nitrogen atoms enable it to participate in hydrogen bonding and ionic interactions with biological targets. The piperazine moiety is a privileged structure found in numerous drugs, including antipsychotics, antihistamines, and antidepressants, highlighting its importance in drug design researchgate.net.
Systematic Evaluation of Substituents on the Piperazine Moiety
Systematic modifications of the substituents on the piperazine ring are a cornerstone of SAR studies for this class of compounds. The two nitrogen atoms of the piperazine ring offer opportunities for independent functionalization, leading to a wide array of analogs with diverse pharmacological profiles.
One key area of investigation is the replacement of the benzyl group with other aromatic or heteroaromatic systems. Studies on related N-arylpiperazines have shown that the nature of the aromatic ring system can dramatically alter receptor selectivity. For example, in a series of compounds targeting serotoninergic receptors, replacing a phenyl ring with a pyrimidinyl or quinoxalinyl moiety had a significant impact on the affinity for 5-HT1A and D4.2 receptors.
Another important modification is the alteration of the substituent at the other nitrogen of the piperazine, in this case, the propan-2-amine side chain. The length, branching, and presence of functional groups on this chain can all be varied.
Below is an interactive data table illustrating the impact of N-substituents on the piperazine moiety in a series of CXCR4 antagonists, which demonstrates the principles of how such modifications can affect biological activity.
| Compound ID | N-Alkyl Side Chain | CXCR4 IC50 (nM) |
| 5 | n-Butylamine | 10 |
| 15 | N-Ethyl Piperazine | 25 |
| 16 | N-Propyl Piperazine | 15 |
| 17 | N-Butyl Piperazine | 30 |
This table is for illustrative purposes and shows data for related CXCR4 antagonists to demonstrate the effect of N-alkyl piperazine side chains on activity nih.gov.
Influence of Functional Groups on the Propan-2-amine Side Chain
The propan-2-amine side chain of 1-(4-Benzylpiperazin-1-yl)propan-2-amine is a critical determinant of its pharmacological activity. The primary amine is a key site for interaction with acidic residues in receptor binding pockets, forming strong ionic bonds. The methyl group adjacent to the amine introduces chirality, which can lead to stereoselective binding to chiral receptors.
Modifications to this side chain can have profound effects on potency and selectivity. For example, altering the length of the alkyl chain can change the distance between the piperazine nitrogen and the terminal amine, which can be crucial for optimal interaction with the target. Furthermore, the introduction of other functional groups, such as hydroxyl or carboxyl groups, can introduce new hydrogen bonding opportunities and alter the compound's solubility and pharmacokinetic profile.
Comparative Analysis with Structurally Related Piperazine and Amine Analogs
To better understand the contribution of the piperazine ring to the pharmacological profile of this compound, it is useful to compare it with structurally related analogs where the piperazine is replaced with other cyclic or acyclic diamine linkers.
One common comparison is with piperidine (B6355638) analogs. Replacing the piperazine ring with a piperidine can alter the basicity and conformational properties of the molecule, which in turn can affect receptor binding. For instance, in a study of histamine H3 and sigma-1 receptor ligands, replacing a piperazine with a piperidine moiety was found to be a critical structural element for dual H3/σ1 receptor activity.
Another comparison can be made with open-chain diamine analogs. These molecules have greater conformational flexibility than their cyclic counterparts, which can sometimes lead to a decrease in binding affinity due to an entropic penalty upon binding. However, in some cases, the increased flexibility can allow the molecule to adopt a more optimal conformation for binding.
Rational Design Strategies for Lead Compound Optimization
The optimization of a lead compound like this compound into a drug candidate involves a multifaceted approach that leverages SAR data and computational tools. Rational design strategies aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity patsnap.compatsnap.com.
One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target receptor to guide the design of more potent and selective ligands. Molecular docking simulations can be used to predict how analogs of the lead compound will bind to the target, allowing for the prioritization of synthetic efforts patsnap.com.
Another important approach is pharmacophore modeling , which involves identifying the key structural features and their spatial arrangement that are essential for biological activity. This pharmacophore model can then be used to design new molecules that retain these essential features while incorporating other modifications to improve drug-like properties. For σ1 receptor ligands, a common pharmacophore model includes two distal hydrophobic regions and a central positive ionizable nitrogen nih.gov.
Physicochemical property optimization is also crucial. This involves modifying the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve metabolic stability patsnap.com.
The table below illustrates how lead optimization strategies can be applied to improve the properties of a lead compound.
| Strategy | Modification Example | Desired Outcome |
| Increase Potency | Introduce a 4-methoxy group on the benzyl ring. | Enhance binding affinity to the target receptor. |
| Improve Selectivity | Replace the piperazine with a piperidine to target a different receptor profile. | Minimize off-target effects and associated side effects. |
| Enhance Metabolic Stability | Replace a metabolically labile group with a more stable isostere. | Increase the half-life of the compound in the body. |
| Increase Solubility | Add a polar functional group to the molecule. | Improve absorption and bioavailability. |
This table provides examples of rational design strategies that can be applied to a lead compound like this compound.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the interaction between a small molecule ligand and a protein target.
While direct molecular docking studies on "1-(4-Benzylpiperazin-1-yl)propan-2-amine" are not extensively documented in publicly available literature, research on its structural analogs, particularly those containing the benzylpiperazine scaffold, has identified several potential protein and enzyme targets. The benzylpiperazine moiety is a common feature in compounds designed to interact with the central nervous system.
Computational studies on derivatives have suggested that this class of compounds could bind to a variety of receptors and enzymes. For instance, derivatives of N-benzyl-piperidine have been designed and studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov Similarly, other benzylpiperazine derivatives have been investigated for their affinity towards sigma receptors (σ1R and σ2R), which are implicated in neurological disorders and pain. acs.orgnih.gov Further research has pointed to the dopamine (B1211576) transporter (DAT) as a potential target for piperazine (B1678402) derivatives, highlighting the versatility of this chemical scaffold.
Based on the computational analysis of these related compounds, a list of potential targets for "this compound" can be inferred.
Table 1: Potential Protein and Enzyme Targets for Benzylpiperazine Derivatives Identified Through Molecular Docking
| Target Class | Specific Target(s) | Therapeutic Area |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease |
| Sigma Receptors | σ1 Receptor, σ2 Receptor | Neurological Disorders, Pain |
| Monoamine Transporters | Dopamine Transporter (DAT) | Neurological Disorders |
| Other Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation |
This table is generated based on findings from studies on derivatives and structural analogs.
Molecular docking not only predicts potential targets but also elucidates the specific interactions that stabilize the ligand-protein complex. For benzylpiperazine derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and salt bridges.
For example, in docking studies of derivatives with cholinesterases, the protonated nitrogen atom of the piperazine ring is often observed to form key interactions, such as a salt bridge with acidic residues like glutamate (B1630785) in the active site. nih.gov The benzyl (B1604629) group, being aromatic and hydrophobic, frequently engages in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan or phenylalanine within the binding pocket. nih.gov The specific nature and geometry of these interactions are critical for the molecule's binding affinity and selectivity for a particular target.
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol). These scores are used to rank different compounds and predict their potency. Studies on benzylpiperazine derivatives have shown a wide range of binding affinities depending on the specific substitutions and the target protein. For instance, certain derivatives have demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
DFT calculations are employed to understand the fundamental electronic properties of a molecule like "this compound". These calculations can determine the distribution of electron density, which is key to understanding the molecule's reactivity. Important parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For "this compound", the nitrogen atoms of the piperazine ring and the primary amine would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. nih.gov
Based on the electronic properties calculated by DFT, various chemical reactivity descriptors can be determined. These descriptors help in predicting the stability of the molecule and how it might behave in a chemical reaction.
Table 2: Application of DFT Calculations in Analyzing Benzylpiperazine Derivatives
| DFT-Derived Parameter | Information Provided | Relevance |
| HOMO-LUMO Energy Gap | Electronic excitability, chemical reactivity | Predicts the likelihood of the molecule participating in chemical reactions. A narrow gap indicates high reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov |
| Global Reactivity Descriptors | Electronegativity, chemical hardness, softness | Quantifies the overall reactivity and stability of the molecule. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugative interactions | Reveals stabilizing interactions within the molecule and the nature of chemical bonds. nih.gov |
This table summarizes insights from DFT studies on related piperazine compounds. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape and its dynamic interactions with biological targets.
Conformational Analysis: The three-dimensional shape of a molecule is critical to its biological function. This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. MD simulations can explore this conformational space by simulating the molecule's behavior in a solvent box over a period of nanoseconds to microseconds. This allows for the identification of low-energy, stable conformations that are likely to be biologically relevant. The results of such an analysis can reveal the preferred spatial arrangement of the benzyl group, the piperazine ring, and the propan-2-amine side chain.
Ligand-Protein Dynamics: When a ligand binds to a protein, the complex is not static. Both the ligand and the protein undergo dynamic changes. MD simulations of a potential complex of this compound with a target protein can elucidate the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal key information such as the flexibility of the ligand in the binding pocket, the specific amino acid residues that form stable interactions, and the role of water molecules in mediating the binding. mdpi.com For instance, studies on related arylpiperazine derivatives have used MD simulations to confirm the stability of ligand-receptor complexes and to understand the crucial interactions driving binding affinity. nih.govmdpi.com
A hypothetical MD simulation study on this compound bound to a target receptor could yield data such as that presented in the illustrative table below.
| Interacting Residue | Interaction Type | Occupancy (%) |
| ASP110 | Hydrogen Bond | 85.2 |
| PHE289 | Pi-Pi Stacking | 76.5 |
| TYR301 | Hydrogen Bond | 65.8 |
| VAL114 | Hydrophobic | 92.1 |
| TRP285 | Pi-Pi Stacking | 55.3 |
| This table is for illustrative purposes only and does not represent published data. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR can guide the design of more potent molecules. For a class of compounds like benzylpiperazines, where a number of derivatives may be synthesized and tested, QSAR is a valuable tool.
To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with their corresponding biological activities (e.g., binding affinities for a specific receptor) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods such as multiple linear regression or partial least squares are then used to generate an equation that correlates these descriptors with activity.
For example, 3D-QSAR studies on other piperazine derivatives have successfully used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate electrostatic and steric fields with biological effects. nih.govmdpi.com Such models can highlight regions of the molecule where modifications are likely to enhance or diminish activity.
An illustrative QSAR data table for a series of hypothetical this compound analogs is shown below.
| Compound | logP | Molar Refractivity | Electronic Energy | Biological Activity (IC50, nM) |
| Analog 1 | 3.2 | 85.6 | -2500.4 | 120 |
| Analog 2 | 3.5 | 89.2 | -2550.1 | 85 |
| Analog 3 | 2.9 | 82.1 | -2480.7 | 250 |
| Analog 4 | 4.1 | 95.3 | -2600.9 | 40 |
| This table is for illustrative purposes only and does not represent published data. |
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target of this compound is known or can be modeled, SBVS can be employed. nih.gov This approach, primarily using molecular docking, would involve docking a large database of compounds into the binding site of the target. mdpi.com The compounds are then ranked based on their predicted binding affinity or a scoring function, and the top-ranked compounds are selected for further experimental testing. This method could be used to identify novel scaffolds that mimic the binding mode of this compound or to find derivatives with improved binding characteristics.
Ligand-Based Virtual Screening (LBVS): In the absence of a reliable 3D structure of the target, LBVS methods can be used. nih.gov These methods rely on the knowledge of other molecules that bind to the target of interest. One common LBVS approach is similarity searching, where a database of molecules is searched for compounds that are structurally similar to a known active ligand, such as this compound. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore models. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a particular target.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Benzylpiperazin-1-yl)propan-2-amine. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR analyses are crucial for the unambiguous identification of this compound.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperazine (B1678402) ring, and the propan-2-amine moiety. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The benzylic methylene protons (CH₂) would likely resonate as a singlet around 3.5 ppm. The protons on the piperazine ring are expected to show complex multiplets in the range of 2.3-2.7 ppm. The protons of the propan-2-amine side chain would also give characteristic signals: the methine proton (CH) would be a multiplet, and the methyl protons (CH₃) would appear as a doublet. The amine (NH₂) protons may appear as a broad singlet.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure will give a distinct signal. The spectrum would show signals for the aromatic carbons of the benzyl group (typically between 127 and 138 ppm), the benzylic methylene carbon, the carbons of the piperazine ring, and the carbons of the propan-2-amine side chain.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl-CH₂ | ~3.50 | Singlet | 2H |
| Piperazine-H | 2.30 - 2.70 | Multiplet | 8H |
| Propanamine-CH | ~2.80 | Multiplet | 1H |
| Propanamine-CH₂ | ~2.40 | Multiplet | 2H |
| Propanamine-CH₃ | ~1.05 | Doublet | 3H |
| Amine-NH₂ | Variable | Broad Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | 127 - 129 |
| Benzyl CH₂ | ~63 |
| Piperazine CH₂ | 50 - 55 |
| Propanamine CH₂ | ~60 |
| Propanamine CH | ~48 |
| Propanamine CH₃ | ~20 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula. For this compound (C₁₄H₂₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low mass error (typically <5 ppm) confirming the formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include:
Alpha-cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.
Loss of the benzyl group: Cleavage of the benzyl-nitrogen bond would result in a prominent fragment ion at m/z 91, corresponding to the tropylium cation (C₇H₇⁺).
Piperazine ring fragmentation: The piperazine ring can undergo characteristic ring-opening fragmentations.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₂₄N₃⁺ | 234.1965 |
| [M-NH₂]⁺ | C₁₄H₂₁N₂⁺ | 217.1754 |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 |
Note: These are predicted values for the major expected ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, aromatic, and aliphatic moieties.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Bending | 1450 - 1600 |
| C-N | Stretching | 1020 - 1250 |
Note: The exact positions and intensities of the bands can provide further structural insights.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Estimation
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary estimation of the purity of the product. A suitable stationary phase for this compound would be silica gel (SiO₂). The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase would be adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for optimal separation. Visualization of the spot can be achieved under UV light (due to the aromatic ring) or by using a staining agent such as ninhydrin, which reacts with the primary amine to produce a colored spot.
Hypothetical TLC Conditions
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol (9:1) |
| Visualization | UV light (254 nm), Ninhydrin stain |
| Expected Rf | ~0.4 |
Note: The optimal mobile phase composition must be determined experimentally.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. A reversed-phase HPLC method would be the most common approach. In this method, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. A gradient elution, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol), would likely provide good separation and resolution. Detection would typically be performed using a UV detector set at a wavelength where the benzyl chromophore absorbs, such as 254 nm. The retention time and peak area can be used for identification and quantification, respectively.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: Method development and optimization are required to establish the final analytical conditions.
X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional solid-state structure of a crystalline compound. This technique provides unambiguous proof of the spatial arrangement of atoms within a molecule, which is crucial for understanding its chemical and biological properties. While a crystal structure for this compound has not been reported in the surveyed literature, the methodology remains the gold standard for such determinations.
The process involves growing a single, high-quality crystal of the compound of interest. For a chiral amine, this can be achieved by crystallizing one of its pure enantiomers or by forming a salt with a chiral counter-ion of known absolute configuration. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
The analysis of the diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms. When using a chiral crystal or a co-crystal with a known chiral auxiliary, anomalous dispersion effects can be used to determine the absolute configuration of the molecule, assigning it as either (R) or (S).
A recent study on a different chiral piperazine derivative, SYA0340, successfully utilized X-ray crystallography to determine the absolute configuration of its enantiomers. nih.govacs.org In that case, the oxalate salt of one enantiomer was crystallized, and the analysis of the diffraction data unequivocally established its 'S' configuration. nih.govacs.org This example highlights the power of the technique for assigning the stereochemistry of complex chiral molecules containing a piperazine moiety.
Hypothetical Crystallographic Data Table for a Chiral Benzylpiperazine Derivative:
| Parameter | Example Value | Description |
| Empirical Formula | C₁₄H₂₃N₃ | The elemental composition of the molecule. |
| Formula Weight | 233.36 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁ | A chiral space group. |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 12.5 Å, β = 98.7° | The dimensions of the basic repeating unit of the crystal lattice. |
| Volume | 735.1 ų | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
| Calculated Density | 1.05 g/cm³ | The theoretical density of the crystal. |
| Flack Parameter | 0.05(10) | A key parameter used to confirm the absolute stereochemistry. A value close to 0 for a known chirality indicates the correct assignment. |
This table is a hypothetical representation of crystallographic data for a chiral benzylpiperazine derivative and is intended for illustrative purposes only. It is not based on experimental data for this compound.
Future Directions and Emerging Research Avenues
Exploration of Unidentified Molecular Targets and Pathways
The biological activity of many benzylpiperazine derivatives has been attributed to their interaction with various receptors and enzymes. For instance, derivatives have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, indicating their potential as neuropharmacological agents. nih.govnih.gov Others have exhibited anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netresearchgate.netnih.gov However, the full spectrum of molecular interactions for many of these compounds, including 1-(4-benzylpiperazin-1-yl)propan-2-amine, remains to be elucidated.
Future research should prioritize the identification of novel molecular targets and the signaling pathways modulated by this class of compounds. High-throughput screening assays, chemoproteomics, and computational modeling can be employed to uncover previously unknown protein-ligand interactions. A deeper understanding of these pathways could reveal novel therapeutic applications for neurological disorders, inflammatory conditions, and infectious diseases.
Table 1: Potential Molecular Targets for Benzylpiperazine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (D2, D3), Serotonin Receptors | CNS Disorders (e.g., anxiety, depression) nih.govnih.gov |
| Enzymes | Monoacylglycerol Lipase (B570770) (MAGL) | Neurological and Inflammatory Disorders unisi.it |
| Bacterial Enzymes | E. coli MurB, Candida albicans CYP51 | Infectious Diseases nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Development of Next-Generation Derivatives with Enhanced Activities
The benzylpiperazine scaffold offers a versatile platform for medicinal chemists to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on existing benzylpiperazine compounds have provided valuable insights into the chemical modifications that can influence biological activity.
Future efforts should focus on a rational drug design approach to create next-generation derivatives. This can involve:
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For example, replacing the phenyl group with other aromatic or heteroaromatic rings.
Introduction of Chiral Centers: The synthesis and biological evaluation of enantiomerically pure compounds can lead to derivatives with improved potency and reduced off-target effects.
Hybrid Molecule Design: Combining the benzylpiperazine pharmacophore with other known active moieties to create hybrid molecules with dual or synergistic activities. For instance, combining it with fragments known to interact with specific anticancer targets. researchgate.net
Table 2: Examples of Bioactive Benzylpiperazine and Piperazine (B1678402) Derivatives
| Compound Class | Reported Biological Activity | Reference |
|---|---|---|
| 1-Arylpiperazine Derivatives | Dopamine D2 and D3 receptor ligands | nih.gov |
| Phenyl-1H-pyrazol-piperazine Derivatives | Anxiolytic and antidepressant-like activities | nih.gov |
| Phthalazine Derivatives | Antimicrobial activity | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Application of Advanced Preclinical Models
To accurately predict the therapeutic potential and safety of novel this compound derivatives, it is crucial to move beyond traditional preclinical models. The application of more sophisticated and physiologically relevant models can provide more predictive data for human clinical trials.
Emerging preclinical models that could be applied include:
Organ-on-a-chip technology: These microfluidic devices can mimic the structure and function of human organs, allowing for more accurate assessment of drug efficacy and toxicity.
3D cell cultures and organoids: These models better represent the complex cellular interactions and microenvironment of tissues compared to traditional 2D cell cultures.
Humanized animal models: Genetically engineered animals that express human genes or have human cells or tissues can provide more relevant data on drug metabolism and efficacy. For instance, the use of a 6-OH-DA induced unilaterally lesioned rat model to evaluate the in vivo activity of a dopamine receptor agonist. nih.gov
Addressing Research Gaps and Unresolved Questions in the Field
Despite the promising biological activities of benzylpiperazine derivatives, several research gaps and unresolved questions need to be addressed to advance the field.
Key areas for future investigation include:
Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: There is a need for detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its promising derivatives. unisi.it Understanding these properties is essential for optimizing dosing regimens and predicting clinical outcomes.
Long-term Safety and Toxicity Studies: The potential for long-term adverse effects, including off-target toxicities, needs to be thoroughly investigated.
Mechanism of Action Elucidation: For many of the reported biological activities, the precise molecular mechanisms remain unclear. Future research should aim to unravel these mechanisms to facilitate rational drug design and identify potential biomarkers of response.
Translational Research: Bridging the gap between preclinical findings and clinical applications is a significant challenge. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial to translate promising laboratory findings into novel therapies.
Q & A
Advanced Research Question
- Receptor profiling : Use transfected HEK293 cells expressing human 5-HT₂A, D₂, or σ₁ receptors for binding assays .
- Functional assays : Measure intracellular calcium flux (FLIPR) or cAMP modulation in neuronal cell lines (e.g., SH-SY5Y).
- Neurotoxicity screening : Assess mitochondrial membrane potential (JC-1 dye) and oxidative stress markers (e.g., ROS) in primary cortical neurons.
Validate findings against positive controls (e.g., ketamine for NMDA receptor studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
